molecular formula C16H19FN4O B5404131 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine

Numéro de catalogue B5404131
Poids moléculaire: 302.35 g/mol
Clé InChI: KEBSVOVLEYAVFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine, also known as EFDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific studies, making it a potential candidate for drug development.

Mécanisme D'action

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, which enhances neurotransmission and improves mood. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine also acts as a dopamine receptor antagonist, which reduces the activity of dopamine in the brain. This leads to a decrease in the symptoms of schizophrenia, which is characterized by an overactive dopamine system.
Biochemical and Physiological Effects
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of serotonin in the brain, which improves mood and reduces anxiety. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has also been found to decrease the levels of dopamine in the brain, which reduces the symptoms of schizophrenia. The compound has been found to have a good safety profile and does not cause significant side effects.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has several advantages for lab experiments. The compound is easy to synthesize and has a high purity, which makes it suitable for pharmacological studies. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has also been found to have a good safety profile, which reduces the risk of adverse effects during lab experiments. However, 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has some limitations for lab experiments. The compound has a short half-life, which makes it difficult to study its long-term effects. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine is also relatively new, and its pharmacological properties are not fully understood.

Orientations Futures

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has several potential future directions. The compound has shown promising results in the treatment of psychiatric disorders, and further studies are needed to explore its full potential. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine can be used as a lead compound for the development of new drugs with improved pharmacological properties. Future studies can also focus on the long-term effects of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine and its potential use in combination with other drugs. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine can also be used as a tool for studying the neurobiology of psychiatric disorders, which can lead to a better understanding of these diseases.
Conclusion
In conclusion, 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine is a novel compound that has shown promising results in various scientific studies. The compound has potential pharmacological properties that make it a potential candidate for drug development. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine acts as an SSRI and a dopamine receptor antagonist, which makes it suitable for the treatment of psychiatric disorders. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has several advantages for lab experiments, but it also has some limitations. Future studies can focus on exploring the full potential of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine and its use in the development of new drugs.

Méthodes De Synthèse

The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine involves the reaction of 1-ethyl-3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential pharmacological properties. The compound has shown promising results in the treatment of various diseases such as depression, anxiety, and schizophrenia. 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. These pharmacological properties make 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine a potential candidate for the development of new drugs for the treatment of psychiatric disorders.

Propriétés

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-2-21-8-7-14(18-21)16(22)20-11-9-19(10-12-20)15-6-4-3-5-13(15)17/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBSVOVLEYAVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-pyrazol-3-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.